Tankyrase Inhibition Selectivity Over PARP1
Basroparib exhibits nanomolar-range inhibitory activity against TNKS1 and TNKS2, with IC50 values of 29.9 nM and 3.7 nM, respectively [1]. This TNKS2 potency is comparable to reference inhibitor XAV939, while Basroparib demonstrates markedly superior metabolic stability . Unlike XAV939, which showed only 0.2% parent compound remaining after 30 minutes in mouse liver microsomes, Basroparib maintained 111% and 92% remaining in mouse and human liver microsomes, respectively [2].
| Evidence Dimension | TNKS1 and TNKS2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | TNKS1 IC50 = 29.9 nM; TNKS2 IC50 = 3.7 nM |
| Comparator Or Baseline | XAV939: TNKS1 IC50 ~11-30 nM (reference range); TNKS2 IC50 ~4-10 nM (reference range) |
| Quantified Difference | Comparable enzymatic potency; Basroparib shows >500-fold higher metabolic stability in MLM (111% remaining vs. 0.2% remaining after 30 min) |
| Conditions | Biochemical TNKS1/TNKS2 enzymatic activity assays; mouse liver microsome (MLM) and human liver microsome (HLM) stability assays |
Why This Matters
Comparable target engagement combined with vastly superior metabolic stability makes Basroparib the preferred selection for in vivo studies requiring sustained target coverage.
- [1] Kim DY, et al. Synthesis of triazolopyrimidinone- and imidazotriazinone-based tankyrase inhibitors: Identification of Basroparib (STP1002) as a clinical candidate. Bioorganic & Medicinal Chemistry Letters. 2026; 130549. Table 3. View Source
- [2] Kim DY, et al. Synthesis of triazolopyrimidinone- and imidazotriazinone-based tankyrase inhibitors: Identification of Basroparib (STP1002) as a clinical candidate. Bioorganic & Medicinal Chemistry Letters. 2026; Table 3. View Source
